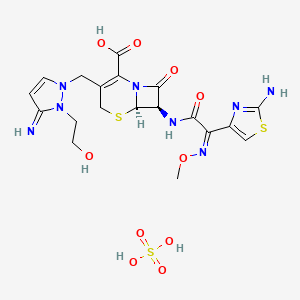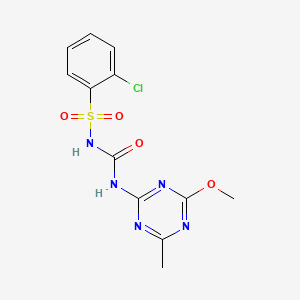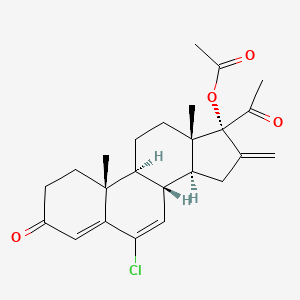
Anthra(9,1,2-cde)benzo(rst)pentaphene-5,10-dione, dibromo-16,17-dimethoxy-
Descripción general
Descripción
Anthra(9,1,2-cde)benzo(rst)pentaphene-5,10-dione, dibromo-16,17-dimethoxy- is a complex organic compound with the molecular formula C36H18Br2O4 This compound is part of the larger family of polycyclic aromatic hydrocarbons (PAHs), which are known for their stability and unique electronic properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Anthra(9,1,2-cde)benzo(rst)pentaphene-5,10-dione, dibromo-16,17-dimethoxy- typically involves multi-step organic reactions. One common method includes the bromination of Anthra(9,1,2-cde)benzo(rst)pentaphene-5,10-dione followed by methoxylation. The reaction conditions often require the use of bromine or N-bromosuccinimide (NBS) as the brominating agents, and methanol or dimethyl sulfate for methoxylation. The reactions are usually carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Anthra(9,1,2-cde)benzo(rst)pentaphene-5,10-dione, dibromo-16,17-dimethoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can convert the dibromo groups to hydrogen or other substituents.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce dehalogenated derivatives.
Aplicaciones Científicas De Investigación
Anthra(9,1,2-cde)benzo(rst)pentaphene-5,10-dione, dibromo-16,17-dimethoxy- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and organic semiconductors.
Mecanismo De Acción
The mechanism of action of Anthra(9,1,2-cde)benzo(rst)pentaphene-5,10-dione, dibromo-16,17-dimethoxy- involves its interaction with molecular targets such as enzymes and receptors. The bromine and methoxy groups play a crucial role in modulating its reactivity and binding affinity. The compound can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage or signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
Anthra(9,1,2-cde)benzo(rst)pentaphene-5,10-dione: Lacks the bromine and methoxy groups, resulting in different reactivity and applications.
16,17-Bis(octyloxy)anthra(9,1,2-cde)benzo(rst)pentaphene-5,10-dione: Contains octyloxy groups instead of bromine and methoxy, affecting its solubility and electronic properties.
Anthra(9,1,2-cde)benzo(rst)pentaphene-5,10-dione, amino-:
Uniqueness
The presence of both bromine and methoxy groups in Anthra(9,1,2-cde)benzo(rst)pentaphene-5,10-dione, dibromo-16,17-dimethoxy- makes it unique compared to its analogs. These functional groups enhance its reactivity and expand its range of applications in various scientific and industrial fields.
Propiedades
Número CAS |
25704-81-8 |
|---|---|
Fórmula molecular |
C36H18Br2O4 |
Peso molecular |
674.3 g/mol |
Nombre IUPAC |
8,25-dibromo-30,34-dimethoxynonacyclo[18.10.2.22,5.03,16.04,13.06,11.017,31.022,27.028,32]tetratriaconta-1(30),2(34),3(16),4(13),5(33),6(11),7,9,14,17(31),18,20(32),22(27),23,25,28-hexadecaene-12,21-dione |
InChI |
InChI=1S/C36H18Br2O4/c1-41-27-13-25-23-11-15(37)3-5-19(23)35(39)21-9-7-17-18-8-10-22-30-26(24-12-16(38)4-6-20(24)36(22)40)14-28(42-2)34(32(18)30)33(27)31(17)29(21)25/h3-14H,1-2H3 |
Clave InChI |
UYMSZDJQKLPTOA-UHFFFAOYSA-N |
SMILES |
COC1=C2C3=C4C(=C1)C5=CC=CC=C5C(=O)C4=CC(=C3C6=C7C2=C(C(=C8C7=C(C=C6)C(=O)C9=CC=CC=C98)Br)OC)Br |
SMILES canónico |
COC1=C2C3=C(C=CC4=C3C(=C1)C5=C(C4=O)C=CC(=C5)Br)C6=C7C2=C(C=C8C7=C(C=C6)C(=O)C9=C8C=C(C=C9)Br)OC |
Apariencia |
Solid powder |
| 25704-81-8 | |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
C.I. 59830; Mikethrene Brilliant Green GG; Navinon Jade Green 2G; Nihonthrene Brilliant Green GG |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















